2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of aminochromenesThe structure of this compound consists of a chromene ring fused with a naphthalene ring system, a phenyl group, an amino group, and a carbonitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile can be synthesized via a one-pot three-component reaction involving phenol, malononitrile, and benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as cetyltrimethylammonium chloride in an aqueous medium under reflux conditions for several hours . Another method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aminochromenes
Scientific Research Applications
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an antiproliferative agent by inhibiting mitosis and disrupting microtubule formation . The compound’s anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, similar to warfarin .
Comparison with Similar Compounds
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile can be compared with other similar compounds such as:
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile: Similar structure but different position of the amino and carbonitrile groups.
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile: Contains a nitro group instead of a phenyl group, which alters its biological activity.
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Contains an additional oxo group, which affects its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
Properties
IUPAC Name |
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11,18H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBHUUBGJLMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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